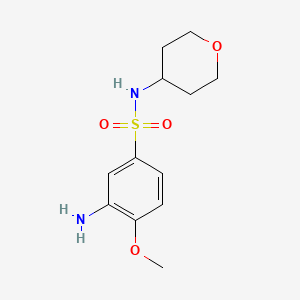

3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide

Übersicht

Beschreibung

3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Sulfonamide drugs are generally known to target the synthesis of tetrahydrofolate , which is crucial for DNA replication.

Mode of Action

It can be inferred from the general mechanism of sulfonamide drugs that they inhibit the synthesis of tetrahydrofolate , thereby hindering DNA replication.

Biochemical Pathways

Based on the mode of action, it can be inferred that the drug affects the pathway of tetrahydrofolate synthesis, which is crucial for dna replication .

Result of Action

It can be inferred from the general mechanism of sulfonamide drugs that they hinder cell division, making them bacteriostatic rather than bactericidal .

Biologische Aktivität

3-amino-4-methoxy-N-(oxan-4-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with an amino group, a methoxy group, and a sulfonamide moiety, linked to an oxane ring. This unique structure contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies demonstrating its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness in inhibiting bacterial biofilm formation. For instance, at concentrations as low as , it demonstrated a notable reduction in biofilm formation, with maximum inhibition observed at .

| Concentration (M) | Biofilm Formation (%) |

|---|---|

| 5.78 | |

| 46.33 | |

| 43.56 | |

| 11.34 | |

| 9.31 |

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound exhibits selective cytotoxicity against cancer cell lines such as M-HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma). The IC50 values for these cell lines were reported as follows:

| Compound | Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 3-amino-4-methoxy | M-HeLa | 12.7 | 4.0 |

| MCF-7 | 14.7 | 12.8 |

These values indicate that the compound is more effective against cancer cells compared to normal cells, highlighting its potential for targeted cancer therapy .

The mechanisms by which this compound exerts its effects include:

- Inhibition of Biofilm Formation : The compound disrupts the ability of bacteria to form biofilms, which are protective layers that enhance bacterial resistance to antibiotics.

- Induction of Apoptosis : Studies show that this compound can induce apoptosis in cancer cells, with early and late apoptotic effects observed in treated M-HeLa cells .

Case Studies

Several studies have detailed the biological activity of sulfonamide derivatives similar to this compound:

- Study on Antimicrobial Properties : A study assessed various sulfonamide derivatives' ability to inhibit bacterial growth and biofilm formation, finding that certain modifications enhanced their efficacy .

- Cytotoxicity Assessment : Another research project investigated the cytotoxic effects of several benzene sulfonamide derivatives on cancer cell lines, establishing a correlation between structural modifications and increased anticancer activity .

Analyse Chemischer Reaktionen

Diazotization and Coupling Reactions

The primary amine (-NH₂) undergoes diazotization under acidic conditions, forming a diazonium intermediate. This reaction is critical for subsequent coupling with electron-rich aromatics or heterocycles.

Mechanistic Insight :

-

Diazotization occurs via nitrosation of the amine group, forming a reactive diazonium ion (

) . -

Subsequent coupling with naphthols or arylamines proceeds via electrophilic aromatic substitution, yielding stable azo compounds .

Nucleophilic Substitution at the Amino Group

The amino group participates in Buchwald-Hartwig and Ullmann-type couplings, enabling aryl-aryl bond formation.

Example :

-

Reaction with tris(3-chlorophenyl)bismuthine yields 3-(3-chloro-phenylamino)-4-methoxy-N-phenyl-benzamide .

Functionalization of the Sulfonamide Group

The sulfonamide (-SO₂NH-) exhibits limited reactivity under mild conditions but undergoes hydrolysis or substitution under extreme pH or heat.

| Reaction Conditions | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| 6M HCl, 100°C, 12h | — | Sulfonic acid + oxan-4-amine | Requires harsh conditions | |

| NaH, DMF, alkyl halides | Electrophiles (e.g., MeI) | N-Alkylated sulfonamides | Low yields (~50%) |

Stability Note :

The electron-withdrawing sulfonamide group deactivates the benzene ring, reducing susceptibility to electrophilic attack .

Oxan Ring Reactivity

The tetrahydropyran (oxan) substituent is generally inert but can undergo ring-opening under strong acidic conditions:

| Reaction Conditions | Reagents | Product | Source |

|---|---|---|---|

| HBr (48%), reflux | — | 4-Bromopentanol derivative |

Reductive Amination and Protection

The amine group is amenable to reductive alkylation or protection with Boc groups:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₃CN, MeOH, 25°C | Aldehydes/ketones | Secondary amines | 70–85% | |

| Boc₂O, DMAP, CH₂Cl₂ | — | Boc-protected sulfonamide | 90–95% |

Methoxy Group Reactivity

The methoxy (-OCH₃) group is resistant to nucleophilic displacement but can be demethylated under strong Lewis acids:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂, -78°C | — | 3-Amino-4-hydroxy derivative | 60–75% |

Key Stability Considerations:

-

Thermal Stability : Decomposes above 250°C without charring.

-

pH Sensitivity : Stable in pH 4–9; sulfonamide hydrolysis occurs outside this range .

-

Light Sensitivity : Requires storage in dark, inert atmospheres to prevent degradation .

For further synthetic applications, consult peer-reviewed protocols in .

Eigenschaften

IUPAC Name |

3-amino-4-methoxy-N-(oxan-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-17-12-3-2-10(8-11(12)13)19(15,16)14-9-4-6-18-7-5-9/h2-3,8-9,14H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZLUOINJQAPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.